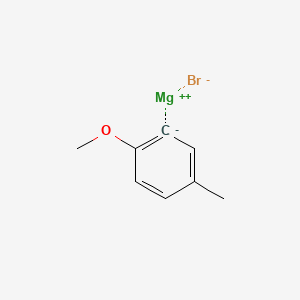

2-Methoxy-5-methylphenylmagnesium bromide

Description

BenchChem offers high-quality 2-Methoxy-5-methylphenylmagnesium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-5-methylphenylmagnesium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;1-methoxy-4-methylbenzene-6-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O.BrH.Mg/c1-7-3-5-8(9-2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCFLMZNJOMUCN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[C-]=C(C=C1)OC.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrMgO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Methoxy-5-methylphenylmagnesium bromide chemical suppliers and price

An In-Depth Technical Guide to 2-Methoxy-5-methylphenylmagnesium bromide: Synthesis, Handling, and Application

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-5-methylphenylmagnesium bromide, a crucial Grignard reagent in organic synthesis, particularly for applications in pharmaceutical and materials science research. This document details the reagent's physicochemical properties, outlines its common in-situ synthesis from 2-bromo-4-methylanisole, presents key commercial supplier information for the precursor, and provides validated, step-by-step protocols for its preparation and use. Furthermore, it covers critical safety, handling, storage, and disposal procedures essential for mitigating the risks associated with this highly reactive organometallic compound. Visual workflows and reaction pathways are included to enhance understanding for researchers, scientists, and drug development professionals.

Introduction to 2-Methoxy-5-methylphenylmagnesium bromide

2-Methoxy-5-methylphenylmagnesium bromide is an organomagnesium compound, commonly known as a Grignard reagent. These reagents are among the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] The structure of this specific reagent features a nucleophilic carbon atom on the phenyl ring, which is polarized due to the electropositive magnesium atom.[3] This inherent nucleophilicity allows it to readily attack a wide range of electrophilic centers, most notably the carbonyl carbon of aldehydes, ketones, and esters.[1]

The presence of the methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring modifies the electronic and steric properties of the reagent, influencing its reactivity and selectivity in synthetic applications. Due to its high reactivity, 2-Methoxy-5-methylphenylmagnesium bromide is exquisitely sensitive to air and moisture and is almost always prepared immediately before use (in-situ) or sourced as a solution from specialized chemical suppliers.[4] Its primary utility lies in introducing the 2-methoxy-5-methylphenyl moiety into target molecules, a common scaffold in the development of complex organic molecules and active pharmaceutical ingredients (APIs).

Physicochemical Properties

A clear understanding of the properties of both the final Grignard reagent and its common precursor is essential for successful synthesis and handling.

| Property | 2-Methoxy-5-methylphenylmagnesium bromide | 2-Bromo-4-methylanisole (Precursor) |

| IUPAC Name | magnesium;1-methoxy-4-methylbenzene-6-ide;bromide[5] | 2-bromo-1-methoxy-4-methylbenzene[6] |

| Synonyms | (2-Methoxy-5-methylphenyl)magnesium bromide | 3-Bromo-4-methoxytoluene[7] |

| CAS Number | 70548-79-7[5] | 22002-45-5[7][8][9] |

| Molecular Formula | C₈H₉BrMgO[5] | C₈H₉BrO[6][7] |

| Molecular Weight | 225.37 g/mol [5] | 201.06 g/mol [6][9] |

| Appearance | Typically a yellow-brown or gray solution | Clear, dark yellow to brown liquid[7] |

| Boiling Point | N/A (used in solution) | 124-125 °C at 20 mmHg[8] |

| Density | Solution density varies (e.g., ~1.011 g/mL for similar reagents in THF)[10] | 1.392 g/mL at 25 °C[8] |

| Solubility | Soluble in ethereal solvents (THF, Diethyl Ether) | Soluble in organic solvents |

Commercial Availability and Procurement

While 2-Methoxy-5-methylphenylmagnesium bromide may be available from a limited number of specialized organometallic suppliers, the most common and practical approach for research and development is its preparation from the stable aryl halide precursor, 2-bromo-4-methylanisole . This precursor is readily available from several major chemical suppliers.

| Supplier | Product Name | Typical Purity | Notes |

| Sigma-Aldrich | 2-Bromo-4-methylanisole | 97% | A common source for research-grade quantities. |

| Apollo Scientific | 2-Bromo-4-methylanisole | 98%[7] | Offers various quantities from grams to bulk.[7] |

| Alkali Scientific | 2-Bromo-4-methylanisole | Varies | Distributes MilliporeSigma (Sigma-Aldrich) products.[8] |

| CymitQuimica | 2-Bromo-4-methylanisole | 98%[7] | Provides detailed product specifications and pricing online.[7] |

Note: Pricing is subject to change and typically available upon requesting a quote from the supplier's website. The Grignard reagent itself is often sold as a solution (e.g., 0.5M or 1.0M in THF) by suppliers like American Elements for similar compounds.[4]

In-Situ Synthesis: A Validated Protocol

The preparation of a Grignard reagent is one of the most fundamental operations in an organic chemistry lab. The causality behind this protocol is rooted in the need to overcome the passivating oxide layer on the magnesium surface and to maintain strictly anhydrous and anoxic conditions to prevent the highly reactive reagent from being destroyed.

Materials & Equipment:

-

2-bromo-4-methylanisole (1.0 eq)

-

Magnesium (Mg) turnings (1.2 - 1.5 eq)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

A small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane

-

Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel

-

Inert gas supply (Argon or Nitrogen), Schlenk line

-

Magnetic stirrer and stir bar, heating mantle

-

Syringes and needles

Protocol:

-

Glassware Preparation (The Foundation of Success): All glassware must be rigorously dried to remove adsorbed water. This is typically achieved by baking in an oven (>120 °C) for several hours and assembling while hot under a stream of dry inert gas, or by flame-drying the assembled apparatus under vacuum. This step is non-negotiable, as even trace moisture will quench the reaction.

-

Apparatus Assembly: Assemble the three-neck flask with the dropping funnel, reflux condenser (topped with an inert gas inlet), and a rubber septum. Place a magnetic stir bar in the flask. Securely clamp the apparatus.

-

Magnesium Activation (Overcoming the Barrier): Place the magnesium turnings into the flask. Briefly flame-dry the flask containing the magnesium under vacuum to ensure all surfaces are free of moisture. Add a single crystal of iodine. The iodine etches the surface of the magnesium, exposing fresh, reactive metal by disrupting the passivating magnesium oxide layer.[1] The disappearance of the purple iodine vapor and the appearance of a grayish surface on the magnesium indicates activation.

-

Initiation of Reagent Formation: Add a small portion (approx. 10%) of the total 2-bromo-4-methylanisole, diluted in a small amount of anhydrous THF, to the activated magnesium.

-

Observing Initiation (The Critical Moment): The reaction should begin shortly after addition. Signs of initiation include a gentle bubbling on the magnesium surface, a slight increase in temperature (exotherm), and the formation of a cloudy, grayish-brown solution. If the reaction does not start, gentle warming with a heat gun may be required.

-

Controlled Addition: Once the reaction is initiated and self-sustaining, dilute the remaining 2-bromo-4-methylanisole with anhydrous THF in the dropping funnel. Add this solution dropwise to the stirring magnesium suspension at a rate that maintains a gentle reflux. This controlled addition is crucial to manage the exothermic nature of the reaction and prevent dangerous runaways.

-

Completion of Reaction: After the addition is complete, continue to stir the mixture. If necessary, gently heat to maintain reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark brown or gray solution is the 2-Methoxy-5-methylphenylmagnesium bromide reagent, ready for use in the subsequent synthetic step.

Synthesis Workflow Diagram

Caption: General pathway for the reaction of a Grignard reagent with a ketone to form a tertiary alcohol.

Safety, Handling, and Storage

Grignard reagents are hazardous materials that demand rigorous adherence to safety protocols. Their high reactivity is the source of both their synthetic utility and their potential dangers.

-

Air and Moisture Sensitivity: Grignard reagents react violently with water, proton sources (like alcohols), and oxygen. A[4][10]ll manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

-

Flammability: The ethereal solvents used (THF, diethyl ether) are extremely flammable. T[10]he Grignard reaction itself is exothermic and can lead to the boiling of the solvent, creating a significant fire risk if not properly controlled. Keep all ignition sources away from the apparatus.

-

Corrosivity: Grignard reagents are highly basic and can cause severe skin and eye burns upon contact. *[4] Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles or a face shield, and appropriate chemical-resistant gloves.

-

Storage: If short-term storage is unavoidable, the reagent should be kept in a tightly sealed, argon-flushed container in a cool, dark place, such as a refrigerator designated for chemicals. Containers should be periodically checked for the formation of explosive peroxides, especially if THF is the solvent.

[4]### 9. Waste Disposal

Unused or excess Grignard reagent must be quenched and neutralized before disposal.

-

Cooling: Cool the flask containing the Grignard reagent in an ice bath.

-

Slow Quenching: Under an inert atmosphere and with vigorous stirring, slowly and carefully add a proton source that will not react too violently. A common choice is to add anhydrous isopropanol, followed by a slow addition of saturated aqueous ammonium chloride solution.

-

Neutralization: Once the reaction has subsided, the mixture can be further diluted with water and neutralized with dilute acid (e.g., 1M HCl).

-

Disposal: The resulting aqueous and organic layers should be separated and disposed of according to institutional hazardous waste guidelines.

Conclusion

2-Methoxy-5-methylphenylmagnesium bromide serves as a powerful and specific nucleophilic building block in organic synthesis. While its commercial availability as a ready-made solution is limited, its straightforward in-situ preparation from 2-bromo-4-methylanisole makes it highly accessible for laboratory applications. Mastery of the synthesis and handling of this reagent is predicated on a fundamental understanding of its reactivity and a disciplined approach to maintaining anhydrous and anoxic conditions. By adhering to the detailed protocols and safety guidelines outlined in this guide, researchers can safely and effectively leverage this versatile reagent to advance projects in drug discovery and materials science.

References

- Sigma-Aldrich. (n.d.). 2-Bromo-4-methylanisole 97%.

- CymitQuimica. (n.d.). 2-Bromo-4-methylanisole.

- Alkali Scientific. (n.d.). 2-Bromo-4-methylanisole, 1 X 10 g (480835-10G).

- Sigma-Aldrich. (n.d.). 2-Bromo-4-methylanisole 97% 22002-45-5.

- Sigma-Aldrich. (n.d.). 2-Bromo-4-methylaniline 98% 583-68-6.

- Smolecule. (2023, August 15). Buy 2-Methoxyphenylmagnesium bromide | 16750-63-3.

- Sigma-Aldrich. (n.d.). 2-Methoxyphenylmagnesium bromide 1.0M tetrahydrofuran 16750-63-3.

- National Center for Biotechnology Information. (n.d.). Magnesium bromide 2-methoxy-5-methylbenzen-1-ide (1/1/1). PubChem Compound Database.

- Thermo Fisher Scientific. (n.d.). 5-Fluoro-2-methoxyphenylmagnesium bromide, 0.5M solution in THF, AcroSeal™ 50 mL.

- Fisher Scientific. (n.d.). Organic metal bromide salts.

- Scimplify. (n.d.). 2-Methoxyphenylmagnesium bromide Manufacturer and Suppliers.

- University of California, Davis. (n.d.). 25. The Grignard Reaction.

- National Center for Biotechnology Information. (n.d.). 2-Bromo-4-methylanisole. PubChem Compound Database.

- Vulcanchem. (n.d.). 5-Chloro-2-methoxyphenylmagnesium bromide - 419535-75-4.

- American Elements. (n.d.). 2-Methoxyphenylmagnesium Bromide Solution.

- BenchChem. (n.d.). Application Notes and Protocols: Regioselective Grignard Reagent Formation from 2,4-Dibromoanisole.

- The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube.

- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.

- Sigma-Aldrich. (n.d.). 2-Bromo-4-methylanisole 97% 22002-45-5.

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. americanelements.com [americanelements.com]

- 5. Magnesium bromide 2-methoxy-5-methylbenzen-1-ide (1/1/1) | C8H9BrMgO | CID 15970968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-4-methylanisole | C8H9BrO | CID 89143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromo-4-methylanisole | CymitQuimica [cymitquimica.com]

- 8. alkalisci.com [alkalisci.com]

- 9. 2-Bromo-4-methylanisole 97 22002-45-5 [sigmaaldrich.com]

- 10. 2-甲氧苯基溴化镁 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.cn]

Technical Guide: 2-Bromo-4-methylanisole & Its Grignard Derivative

Executive Summary

This technical guide profiles 2-Bromo-4-methylanisole (CAS 22002-45-5) and its organometallic derivative, (2-methoxy-5-methylphenyl)magnesium bromide . These compounds are critical intermediates in medicinal chemistry, particularly for introducing the 2-methoxy-5-methylphenyl moiety into drug scaffolds via Grignard additions or transition-metal-catalyzed cross-couplings (Kumada/Negishi).

The presence of the ortho-methoxy group relative to the halogen/magnesium center provides unique electronic stabilization (chelation) that influences both the kinetics of formation and the subsequent reactivity profile. This guide details nomenclature, synthesis protocols, safety considerations, and application workflows.

Part 1: Nomenclature & Chemical Identity

Precise nomenclature is vital due to the varying priority of the functional groups (methoxy vs. methyl) in different naming conventions.

Precursor Identity

-

Common Name: 2-Bromo-4-methylanisole

-

Systematic IUPAC Name: 1-Bromo-2-methoxy-4-methylbenzene

-

Alternative Synonyms:

-

3-Bromo-4-methoxytoluene (based on toluene parent)

-

2-Bromo-1-methoxy-4-methylbenzene

-

4-Methyl-2-bromoanisole

-

-

CAS Registry Number: 22002-45-5[1]

-

Molecular Formula: C₈H₉BrO

-

Molecular Weight: 201.06 g/mol

Grignard Reagent Identity

When 2-bromo-4-methylanisole reacts with magnesium, the magnesium inserts into the C-Br bond.

-

Systematic Name: Bromo(2-methoxy-5-methylphenyl)magnesium[2][3]

-

Common Name: (2-Methoxy-5-methylphenyl)magnesium bromide[2][3][4][5]

-

Structure Note: The magnesium is attached at the position ortho to the methoxy group and meta to the methyl group.

-

CAS Number: Not widely indexed as a discrete isolated solid; typically referenced as a solution (e.g., in THF).

Structural Mapping Table

| Position (Anisole Numbering) | Substituent | Position (Grignard Radical Numbering*) |

| 1 | Methoxy (-OMe) | 2 |

| 2 | Bromine (-Br) | 1 (Anionic Carbon) |

| 3 | Hydrogen | 6 |

| 4 | Methyl (-Me) | 5 |

| 5 | Hydrogen | 4 |

| 6 | Hydrogen | 3 |

*Note: In the Grignard name "(2-methoxy-5-methylphenyl)...", the carbon attached to Mg is defined as C1.

Part 2: Synthesis & Mechanistic Insight

The Chelation Effect

The synthesis of this specific Grignard reagent is facilitated by the ortho-methoxy group. The oxygen lone pair can coordinate to the magnesium atom, stabilizing the organomagnesium species.[6]

-

Kinetic Consequence: The formation is generally faster than non-functionalized aryl bromides due to the "anchor" effect of the oxygen, which increases the effective concentration of magnesium near the C-Br bond.

-

Thermodynamic Consequence: The resulting Grignard is a "chelated" species. This makes it slightly less basic but more nucleophilic in specific directed reactions compared to non-chelated analogs.

Schlenk Equilibrium

In solution (typically THF), the reagent exists in a dynamic equilibrium:

For (2-methoxy-5-methylphenyl)magnesium bromide, the equilibrium lies heavily towards the monomeric RMgBr species because the ortho-methoxy group acts as an intramolecular ligand, saturating the coordination sphere of the magnesium and discouraging the formation of the polymeric structures often seen with simple aryl Grignards.

Visualization: Synthesis Pathway

Figure 1: Mechanistic pathway for the formation of the Grignard reagent, highlighting the radical insertion and chelation stabilization.

Part 3: Experimental Protocols

Safety: The Induction Period

Critical Warning: Like all Grignard formations, this reaction is subject to an induction period. The presence of the methoxy group can sometimes passivate the Mg surface if moisture is present.

-

Hazard: Adding too much bromide before initiation can lead to a "runaway" exotherm once the reaction starts.

-

Control: Use a small "starter" volume (5-10% of total) with an iodine crystal to confirm initiation (color change from brown to clear/cloudy) before continuous addition.

Preparation Protocol (1.0 M Scale)

Reagents:

-

2-Bromo-4-methylanisole (20.1 g, 100 mmol)

-

Magnesium turnings (2.67 g, 110 mmol, 1.1 equiv)

-

Anhydrous THF (100 mL total)

-

Iodine (single crystal)

Step-by-Step:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Cool under N₂ flow.

-

Activation: Add Mg turnings and just enough THF to cover them. Add the iodine crystal. Stir gently until the iodine color fades (activation of Mg surface).

-

Initiation: Dissolve the 2-bromo-4-methylanisole in the remaining THF. Add approx. 5 mL of this solution to the Mg.

-

Observation: Look for turbidity (cloudiness) and a spontaneous rise in temperature. If no reaction occurs within 5 minutes, gently heat with a heat gun.

-

Addition: Once initiated, add the remaining bromide solution dropwise over 30–45 minutes. Maintain a gentle reflux using the heat of the reaction.

-

Digestion: After addition is complete, reflux externally (oil bath) for 1 hour to ensure complete conversion.

-

Titration: Cool to room temperature. Titrate an aliquot using salicylaldehyde phenylhydrazone or I₂/LiCl method to determine exact molarity (typically 0.85 – 0.95 M yield).

Application: Reaction with a Ketone

This reagent is a potent nucleophile.[7][8] Below is a standard workflow for addition to a ketone (e.g., acetone or a cyclic ketone).

Figure 2: General workflow for utilizing the reagent in nucleophilic addition.

Part 4: Applications in Drug Discovery

The 2-methoxy-5-methylphenyl moiety is a privileged substructure in medicinal chemistry. It appears in various bioactive compounds where the methoxy group acts as a hydrogen bond acceptor and the methyl group provides hydrophobic bulk to fill protein binding pockets.

Specific Applications

-

Suzuki-Miyaura Coupling:

-

The Grignard can be converted to a boronic acid (by reacting with trimethyl borate followed by hydrolysis) for use in Suzuki couplings.

-

Usage: Biaryl synthesis for kinase inhibitors.

-

-

Kumada Coupling:

-

Direct coupling of the Grignard with aryl halides catalyzed by Ni(dppp)Cl₂.

-

Advantage:[6] Avoids the boronic acid intermediate step.

-

-

Natural Product Synthesis:

-

Used in the synthesis of sesquiterpenes (e.g., Marmelerin ) and tricyclic scaffolds where the specific substitution pattern (methoxy ortho to the linkage) is required for subsequent cyclization steps.

-

Comparative Reactivity Table

| Reaction Type | Catalyst | Electrophile | Outcome |

| Nucleophilic Addition | None | Aldehydes/Ketones | Secondary/Tertiary Alcohols |

| Kumada Coupling | Ni(dppp)Cl₂ | Aryl Halides | Biaryls |

| Weinreb Amide Synthesis | None | N-Methoxy-N-methylamides | Aryl Ketones |

| Transmetallation | ZnBr₂ | Negishi Conditions | Organozinc Reagent (softer nucleophile) |

References

-

Sigma-Aldrich. 2-Bromo-4-methylanisole Product Specification & Safety Data Sheet.Link

-

Rieke Metals. Grignard Reagents Catalog: 2-Methoxy-5-methylphenylmagnesium bromide.Link

-

PubChem. Compound Summary: 2-Bromo-4-methylanisole (CID 89143). National Library of Medicine. Link

-

Organic Syntheses. General Procedures for Grignard Formation. Org.[1][6][7][9][10] Synth. 1946 , 26, 51. (Referenced for general methodology on bromo-methoxytoluenes). Link

-

Knochel, P. et al. Functionalized Grignard Reagents.Angew. Chem. Int. Ed.2003 , 42, 4302. (Foundational text on functional group tolerance and exchange). Link

Sources

- 1. 2-Bromo-4-methylanisole 97 22002-45-5 [sigmaaldrich.com]

- 2. 2-METHOXYPHENYLMAGNESIUM BROMIDE | 16750-63-3 [chemicalbook.com]

- 3. M-TOLYLMAGNESIUM BROMIDE | 28987-79-3 [chemicalbook.com]

- 4. EP0977739A1 - Synthesis of intermediates useful in preparing tricyclic compounds - Google Patents [patents.google.com]

- 5. synthesis of some naturally occurring sesquiterpenes [etd.iisc.ac.in]

- 6. rroij.com [rroij.com]

- 7. praxilabs.com [praxilabs.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 10. riekemetals.com [riekemetals.com]

Methodological & Application

Synthesis of 2-Methoxy-5-methylphenylmagnesium bromide from 2-bromo-4-methylanisole

This Application Note is structured to provide a rigorous, field-validated protocol for the synthesis of 2-Methoxy-5-methylphenylmagnesium bromide from 2-bromo-4-methylanisole . It moves beyond basic recipe steps to explain the why and how of controlling the complex metallation dynamics inherent to ortho-substituted aryl halides.

Executive Summary

The synthesis of 2-Methoxy-5-methylphenylmagnesium bromide presents a specific challenge in organometallic chemistry: the ortho-methoxy effect . While the methoxy group at the C2 position (relative to the bromide) provides intramolecular stabilization via chelation to the magnesium center, it can also induce passivation of the magnesium surface, delaying initiation.

This protocol details a Direct Magnesium Insertion method optimized for high fidelity. It incorporates a "self-validating" initiation step and a titration method to quantify the active species, ensuring the reagent is ready for downstream applications like Kumada-Corriu or Suzuki-Miyaura couplings.

Key Technical Insight: The ortho-methoxy substituent coordinates to the magnesium atom, forming a rigid 5-membered chelate ring (if considering the ether oxygen). This coordination stabilizes the Grignard reagent against Schlenk equilibrium shifts but requires rigorous anhydrous conditions (THF is preferred over diethyl ether to compete for coordination sites and maintain solubility).

Chemical Safety & Hazard Analysis

Critical Warning: Grignard reagents are pyrophoric and react violently with water.

| Hazard Class | Specific Risk | Mitigation Strategy |

| Moisture Sensitivity | Violent decomposition releasing heat and HBr/Hydrocarbons. | Flame-dry all glassware; use inert gas (Ar/N2) manifold. |

| Thermal Runaway | Induction periods can lead to sudden, uncontrollable exotherms. | Do not add >10% of halide until initiation is confirmed (exotherm/color change). |

| Solvent Flammability | THF forms explosive peroxides; highly flammable vapors. | Use freshly distilled/inhibitor-free THF; ground all equipment. |

| Substrate Toxicity | 2-bromo-4-methylanisole is a skin/eye irritant.[1] | Handle in a fume hood with nitrile gloves and safety goggles. |

Reagents & Equipment

Stoichiometry Table

| Component | Role | Equiv. | Mass/Vol (Scale: 50 mmol) | Purity/Grade |

| 2-Bromo-4-methylanisole | Precursor | 1.0 | 10.05 g (~7.2 mL) | >97%, Anhydrous |

| Magnesium Turnings | Metal Source | 1.2 | 1.46 g | Grignard Grade (Crushed) |

| Tetrahydrofuran (THF) | Solvent | N/A | ~50 mL (1.0 M target) | Anhydrous, inhibitor-free |

| Iodine (I₂) | Initiator | Cat. | 1 crystal (~10 mg) | Resublimed |

| 1,2-Dibromoethane | Co-initiator | Cat. | 0.1 mL | 99% |

Equipment Setup

-

Vessel: 3-neck Round Bottom Flask (RBF) with magnetic stir bar.

-

Condenser: Reflux condenser fitted with an inert gas inlet (Nitrogen/Argon balloon or Schlenk line).

-

Addition: Pressure-equalizing addition funnel.

-

Temperature Control: Oil bath (for reflux) and Ice/Water bath (for exotherm control).

Experimental Protocol

Phase 1: System Preparation & Magnesium Activation

The success of this reaction depends entirely on the quality of the magnesium surface.

-

Drying: Oven-dry the 3-neck flask, condenser, and addition funnel at 120°C for >2 hours. Assemble hot under a flow of inert gas.

-

Mechanical Activation: Place Mg turnings (1.2 equiv) into the flask. Pro-Tip: Dry-stir the turnings vigorously with a glass-coated stir bar for 10 minutes. This crushes the oxide layer, exposing fresh Mg(0) surfaces.

-

Chemical Activation: Add the single crystal of Iodine. Heat the flask gently with a heat gun until iodine vapor (purple) coats the Mg turnings. Allow to cool.

Phase 2: Initiation (The "Self-Validating" Step)

Do not proceed to bulk addition until this step passes.

-

Dissolve the 2-bromo-4-methylanisole (50 mmol) in anhydrous THF (40 mL) in the addition funnel.

-

Add just enough THF to the Mg flask to cover the turnings (~5 mL).

-

Add 5-10% of the aryl bromide solution (approx. 4-5 mL) directly to the Mg.

-

Observation:

-

Visual Validator: The iodine color (brown/purple) should fade to colorless/grey within 2-5 minutes.

-

Thermal Validator: The solvent should begin to boil spontaneously (exotherm).

-

Troubleshooting: If no reaction occurs after 5 min, add 0.1 mL of 1,2-dibromoethane and apply gentle heat (heat gun) to kickstart the etching process.

-

Phase 3: Propagation & Completion

-

Once initiation is confirmed (steady reflux without external heat), begin the dropwise addition of the remaining aryl bromide solution.

-

Rate Control: Adjust the drip rate to maintain a gentle reflux. If the reflux dies down, stop addition, warm the bath, and restart only when reflux resumes.

-

Post-Addition: After all halide is added, reflux the mixture using an oil bath (65-70°C) for 1 to 2 hours . This ensures conversion of the sterically hindered or coordinated species.

-

Cooling: Allow the dark grey/brown solution to cool to room temperature. The ortho-methoxy coordination often makes this reagent more soluble than phenylmagnesium bromide, but some salts may precipitate.

Phase 4: Titration (Quality Control)

Never assume 100% yield. Quantify before use. Method: Knochel Titration (LiCl/Iodine back-titration) is recommended over simple acid-base titration due to the basicity of the methoxy group potentially interfering.

-

Take a 0.5 mL aliquot of the Grignard reagent.

-

Quench with excess Iodine solution (known concentration) in THF/LiCl.

-

Back-titrate the remaining Iodine with 0.1 M Sodium Thiosulfate (indicator: starch).

-

Target Concentration: Expect 0.85 – 0.95 M (85-95% yield).

Reaction Mechanism & Logic

The following diagram illustrates the transformation and the competing "Ortho-Chelation" pathway that stabilizes the product.

Caption: Mechanistic pathway highlighting the stabilization of the Grignard reagent via ortho-methoxy chelation.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| No Exotherm / Iodine Color Persists | Mg surface passivated (Oxide layer). | Add 0.1 mL 1,2-dibromoethane (entrainment). Sonicate the flask for 30s (if possible) or crush Mg with a glass rod. |

| Heavy Precipitate Forms | Schlenk equilibrium shift or saturation. | Add anhydrous THF to dilute. The precipitate is likely MgBr2 or the Grignard dimer; usually redissolves or reacts as a slurry. |

| Low Yield (<70%) | Moisture contamination or Wurtz coupling. | Check solvent water content (<50 ppm required). Lower the addition temperature to prevent homocoupling. |

Advanced Alternative: Turbo Grignard

If the direct insertion fails due to substrate quality or electronic deactivation, use the Halogen-Magnesium Exchange method.

-

Reagent: Isopropylmagnesium chloride - Lithium Chloride complex (

).[2] -

Protocol: Dissolve aryl bromide in THF. Add

(1.1 equiv) at 0°C to RT. -

Benefit: The LiCl breaks up aggregates, increasing reactivity and solubility. The exchange is often faster than direct insertion for electron-rich rings.

References

-

Organic Syntheses. General Procedures for Grignard Formation (o-methoxyphenylmagnesium bromide analog). Org.[3][4][5] Synth. 1941 , 1, 226.[4] [Link]

-

PubChem. 2-Bromo-4-methylanisole Compound Summary. [Link]

- Knochel, P. et al.A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.Synthesis2006, 1, 165-167.

Sources

Application Note: Regioselective Synthesis of 2-Methoxy-5-Methylbenzoic Acid via Grignard Carboxylation

Abstract & Scope

This application note details the protocol for the synthesis of 2-methoxy-5-methylbenzoic acid (CAS: 25045-36-7) utilizing a Grignard carboxylation strategy. While direct electrophilic aromatic substitution (e.g., bromination of m-anisic acid) is a viable industrial route, the Grignard approach allows for high regiochemical fidelity when starting from the commercially available 2-bromo-4-methylanisole . This method is particularly valuable for drug development workflows requiring isotopically labeled variants (

Retrosynthetic Analysis & Mechanism

The synthesis relies on the polarity inversion (umpolung) of the aryl halide. The electrophilic carbon attached to the bromine is converted into a nucleophilic carbanion (Grignard reagent), which then attacks the electrophilic carbon of carbon dioxide.

Reaction Scheme (Graphviz)

Figure 1: Mechanistic pathway from aryl halide to carboxylic acid via Grignard intermediate.[1]

Reagents & Equipment Profile

Critical Reagents Table

| Reagent | CAS No. | Equiv. | Role | Critical Quality Attribute (CQA) |

| 2-Bromo-4-methylanisole | 22002-45-5 | 1.0 | Substrate | Purity >97%; Moisture <0.1% |

| Magnesium Turnings | 7439-95-4 | 1.2 - 1.5 | Reagent | Freshly crushed/activated; Oxide-free surface |

| Tetrahydrofuran (THF) | 109-99-9 | Solvent | Solvent | Anhydrous; Stabilizer-free preferred |

| Iodine ( | 7553-56-2 | Cat. | Initiator | Crystal form; activates Mg surface |

| Carbon Dioxide ( | 124-38-9 | Excess | Electrophile | Dried gas (via |

| Hydrochloric Acid (HCl) | 7647-01-0 | Excess | Quench | 2M or 6M aqueous solution |

Equipment Requirements

-

Glassware: 3-neck Round Bottom Flask (RBF), Claisen adapter, reflux condenser, addition funnel. All glassware must be oven-dried at 120°C for >4 hours.

-

Atmosphere: Inert gas line (

or -

Temperature Control: Oil bath (heating) and Ice/Water bath (cooling).

Experimental Protocol

Step 1: Activation and Formation of Grignard Reagent

Context: The formation of the arylmagnesium species is the rate-limiting step for success. The "induction period" can be unpredictable; patience and visual cues are vital.

-

Setup: Assemble the oven-dried glassware under a positive pressure of Nitrogen. Place a magnetic stir bar and Magnesium turnings (1.2 equiv) into the RBF.

-

Physical Activation: Dry stir the Mg turnings vigorously for 5-10 minutes to create fresh fractures on the metal surface.

-

Solvent Addition: Add sufficient anhydrous THF to cover the magnesium.

-

Initiation: Add a single crystal of Iodine. The solution will turn brown.

-

Substrate Addition (Start): Add approx. 5-10% of the total volume of 2-bromo-4-methylanisole (dissolved in THF) directly to the Mg.

-

Observation: Heat gently with a heat gun or warm water bath.

-

Success Indicator: The brown iodine color fades to colorless/grey, and the solution becomes turbid. Spontaneous boiling (exotherm) indicates initiation.

-

-

Substrate Addition (Main): Once initiated, begin dropwise addition of the remaining aryl halide solution via the addition funnel. Maintain a rate that sustains a gentle reflux without external heating if possible.[2]

-

Completion: After addition, reflux externally (oil bath ~65°C) for 1-2 hours to ensure complete consumption of the bromide. The solution should appear dark grey/brown.

Step 2: Carboxylation ( Insertion)

Context: Temperature control determines the impurity profile. Lower temperatures favor the carboxylate over ketone/dimer byproducts.

-

Cooling: Cool the Grignard solution to 0°C using an ice bath.

-

Introduction of

:-

Method A (Gas - Preferred for Purity): Bubble dried

gas through the solution via a wide-bore needle or gas dispersion tube. Maintain vigorous stirring. The solution will become viscous and gelatinous as the magnesium carboxylate salt precipitates. -

Method B (Solid - Preferred for Speed): Pour the Grignard solution slowly onto an excess of crushed, fresh dry ice in a beaker. Note: Ensure dry ice is free of water frost.

-

-

Equilibration: Allow the mixture to warm to room temperature while maintaining

atmosphere.

Step 3: Workup and Purification (Self-Validating System)

Context: This workflow utilizes the acidity of the product to separate it from non-acidic impurities (unreacted starting material, byproduct biphenyls).

-

Quench: Carefully add 6M HCl dropwise to the reaction mixture at 0°C until pH < 2. The solid salts will dissolve, and two phases will form.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers.

-

Base Extraction (Critical Purification Step):

-

Extract the combined organic phase with 1M NaOH (3 x 30 mL).

-

Logic: The product (carboxylic acid) moves to the Aqueous Phase (as Sodium salt).[3] Impurities (unreacted bromide, Wurtz coupling dimers) remain in the Organic Phase.

-

Discard the organic phase (after verifying no product loss).

-

-

Precipitation: Acidify the aqueous NaOH extract with 6M HCl to pH 1. The product, 2-methoxy-5-methylbenzoic acid , will precipitate as a white solid.

-

Filtration: Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallization: If necessary, recrystallize from Ethanol/Water or Toluene.

Process Workflow Diagram

Figure 2: Operational workflow emphasizing the acid-base purification logic.

Analytical Characterization & Specifications

| Parameter | Specification | Source/Reference |

| Appearance | White to off-white crystalline powder | ChemBK [1] |

| Melting Point | 68 - 72 °C | ChemBK [1] |

| Molecular Weight | 166.17 g/mol | Cheméo [2] |

| Solubility | Soluble in Ethanol, DMSO; Insoluble in Water (acid form) | Standard Properties |

| 1H NMR (Predicted) | Structural Analysis |

Troubleshooting Guide

-

Issue: Reaction fails to initiate.

-

Cause: Mg surface passivation or moisture in THF.

-

Solution: Add a few drops of 1,2-dibromoethane (entrainment method) or crush Mg turnings under the solvent surface with a glass rod.

-

-

Issue: Low Yield.

-

Cause: Formation of Wurtz coupling byproduct (biaryl) due to high concentration or temperature.

-

Solution: Dilute the aryl halide further and add it more slowly. Ensure efficient stirring to prevent local hot spots.

-

-

Issue: Product is oily/sticky.

-

Cause: Presence of residual solvent or neutral impurities.

-

Solution: Repeat the base extraction step. Ensure the final acidification is done slowly to promote crystal growth rather than oiling out.

-

References

-

ChemBK. (n.d.). 2-Methoxy-5-methylbenzoic acid - Physico-chemical Properties. Retrieved from [Link]

-

Cheméo.[4][5] (n.d.). Chemical Properties of 2-Methoxy-5-methylbenzoic acid (CAS 25045-36-7). Retrieved from [Link]

-

University of Calgary. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Benzoic acid, 2-methoxy- (Analogous spectral data). Retrieved from [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. www1.udel.edu [www1.udel.edu]

- 3. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Methoxy-5-methylbenzoic acid (CAS 25045-36-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. EP0941982A2 - Process for synthesizing benzoic acids - Google Patents [patents.google.com]

Application Note: Synthesis of (2-Methoxy-5-methylphenyl)(phenyl)methanone via Grignard Addition to Benzonitrile

Executive Summary

This application note details the optimized protocol for synthesizing (2-methoxy-5-methylphenyl)(phenyl)methanone via the nucleophilic addition of a Grignard reagent to a nitrile. Unlike the reaction of Grignard reagents with esters or acid chlorides, which typically yields tertiary alcohols, the reaction with nitriles allows for the selective isolation of the ketone. This selectivity is governed by the formation of a stable imine magnesium salt intermediate, which resists further nucleophilic attack.

This guide addresses the specific steric and electronic challenges posed by the ortho-methoxy substituent, provides a self-validating experimental workflow, and outlines critical process parameters (CPPs) to ensure high yield and purity.

Mechanistic Insight & Chemical Logic

The Selectivity Paradox

The primary challenge in Grignard chemistry is preventing "double addition." When reacting with esters, the initial ketone product is more reactive than the starting material, leading to tertiary alcohols. However, nitriles follow a different pathway:

-

Nucleophilic Attack: The aryl Grignard attacks the electrophilic carbon of the nitrile (

). -

Imine Salt Formation: This forms a magnesium ketimine salt (

). Crucially, this intermediate bears a negative charge character on the nitrogen, rendering it electron-rich and unreactive toward a second equivalent of the nucleophilic Grignard reagent.[1][2] -

Hydrolysis: The ketone is only revealed after the reaction is quenched with acid, hydrolyzing the imine.[3]

Steric Influence of the 2-Methoxy Group

The 2-methoxy-5-methylphenyl moiety introduces an ortho-methoxy group.

-

Chelation Effect: The oxygen lone pair on the methoxy group can coordinate with the magnesium atom. This may stabilize the Grignard reagent but can also retard the initial nucleophilic attack due to increased steric bulk around the reactive center.

-

Solubility: The methoxy group enhances solubility in ether/THF mixtures compared to unsubstituted phenyl Grignards.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway highlighting the stable imine salt intermediate that prevents over-alkylation.

Experimental Protocol

Reagents & Materials

| Component | Role | Specification |

| 1-Bromo-2-methoxy-5-methylbenzene | Precursor | >98% Purity (Commercial: 2-Bromo-4-methylanisole) |

| Magnesium Turnings | Reagent | Grignard grade, crushed/activated |

| Benzonitrile | Electrophile | Anhydrous, <50 ppm H2O |

| Tetrahydrofuran (THF) | Solvent | Anhydrous, inhibitor-free, unstabilized |

| Iodine (I2) | Initiator | Crystal |

| HCl (3M) | Hydrolysis | Aqueous solution |

Step-by-Step Methodology

Phase A: Preparation of 2-Methoxy-5-methylphenylmagnesium Bromide

Rationale: In-situ preparation is required as this specific Grignard is not standard commercial stock.

-

Activation: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and N2 inlet. Add Mg turnings (1.2 equiv) and a single crystal of iodine.

-

Initiation: Add just enough anhydrous THF to cover the Mg. Add 5-10% of the total bromide precursor solution (dissolved in THF).

-

Validation: The disappearance of the iodine color (brown to clear/cloudy) and mild exotherm indicates successful initiation.

-

-

Propagation: Dropwise add the remaining bromide solution over 30-45 minutes. Maintain a gentle reflux using the heat of reaction.[4]

-

Maturation: Once addition is complete, reflux externally (oil bath) for 1 hour to ensure conversion of the aryl bromide.

-

Checkpoint: Solution should be dark grey/brown.

-

Phase B: Coupling with Benzonitrile

-

Cooling: Cool the Grignard solution to 0°C using an ice bath.

-

Addition: Dissolve Benzonitrile (1.0 equiv) in anhydrous THF (1:1 v/v). Add this solution dropwise to the Grignard reagent.[4]

-

Note: The reaction is exothermic. Monitor internal temperature to keep <10°C during addition to minimize side reactions.

-

-

Reflux: After addition, remove ice bath and warm to room temperature (RT). Then, heat to reflux for 3-4 hours.

-

Why Reflux? Aryl nitriles are less electrophilic than aldehydes. Thermal energy is required to drive the formation of the bulky imine salt.

-

-

Monitoring: Monitor by TLC. Note that the intermediate imine salt may not run on silica; you are looking for the disappearance of the starting nitrile.

Phase C: Hydrolysis & Workup (The Critical Step)

-

Quench: Cool the mixture to 0°C. Slowly add 3M HCl.

-

Caution: Vigorous gas evolution (quenching unreacted Mg).

-

-

Imine Hydrolysis: The mixture will likely form a biphasic system or a precipitate (ketimine hydrochloride). Heat the acidic mixture to 50-60°C for 1-2 hours.

-

Critical: Room temperature hydrolysis is often insufficient for sterically hindered ketimines. If the hydrolysis is incomplete, you will isolate the ketimine rather than the ketone.

-

-

Extraction: Cool to RT. Extract with Ethyl Acetate (3x).

-

Wash: Wash combined organics with NaHCO3 (sat. aq.) to remove excess acid, then Brine.

-

Purification: Dry over MgSO4, concentrate, and purify via recrystallization (EtOH/Hexane) or Flash Chromatography (SiO2, Hexane:EtOAc gradient).

Workflow Visualization

Figure 2: Operational workflow for the synthesis of (2-methoxy-5-methylphenyl)(phenyl)methanone.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Recommendation | Consequence of Deviation |

| Stoichiometry | 1.2 eq Grignard : 1.0 eq Nitrile | Excess nitrile is difficult to separate from the ketone product. Excess Grignard is easily quenched. |

| Solvent | THF (Anhydrous) | Diethyl ether may not reach high enough reflux temperatures (35°C vs 66°C) to drive the reaction of hindered aryls. |

| Hydrolysis pH | pH < 2 | Insufficient acidity prevents cleavage of the C=N bond. |

| Hydrolysis Temp | 50-60°C | Cold hydrolysis often yields the ketimine (intermediate) which appears as a "stuck" reaction. |

Self-Validation Checkpoints

-

Initiation: If the iodine color persists after 5 minutes of heating, the Grignard has not initiated. Action: Add a drop of neat dibromoethane (entrainment method) or mechanically scratch the Mg surface.

-

Imine Salt: During reflux with benzonitrile, the reaction mixture often turns a viscous yellow/orange. This is a visual indicator of the imine salt formation.

-

IR Spectroscopy: If monitoring reaction progress by IR, look for the disappearance of the sharp Nitrile peak (~2230 cm⁻¹) and the appearance of the C=N stretch (~1600-1650 cm⁻¹) before hydrolysis.

References

- Mechanistic Foundation: Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Grignard additions to nitriles).

-

Nitrile Addition Kinetics: Ciganek, E. (1992). "The Reaction of Grignard Reagents with Nitriles." Organic Reactions.[1][2][3][5][6][7][8]

- General Protocol: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. Section 5.

-

Grignard Preparation (Similar Substrate): Organic Syntheses, Coll. Vol. 6, p.737 (1988); Vol. 59, p.85 (1979). (Preparation of o-methoxyphenylmagnesium bromide).[4]

-

Imine Hydrolysis Conditions: Moureu, C., & Mignonac, G. (1920). "Les Cétimines."[1] Annales de Chimie et de Physique. (Historical basis for the stability and hydrolysis of ketimines).

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 3. Video: Nitriles to Ketones: Grignard Reaction [jove.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. 2-Methoxy-5-phenylphenol synthesis - chemicalbook [chemicalbook.com]

- 6. i) benzonitrile | Filo [askfilo.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Optimizing temperature for 2-Methoxy-5-methylphenylmagnesium bromide addition

Topic: Temperature Optimization & Troubleshooting Guide

Executive Summary

Welcome to the Technical Support Center for 2-Methoxy-5-methylphenylmagnesium bromide . This guide addresses the unique thermodynamic and kinetic challenges posed by this reagent. Unlike simple phenyl Grignards, this molecule features an ortho-methoxy substituent , which creates an intramolecular coordination effect with the magnesium center. This "internal chelation" significantly alters solubility profiles, thermal stability, and nucleophilic reactivity.

This guide prioritizes temperature control as the primary variable for optimizing yield and suppressing side reactions (homocoupling and polymerization).

Part 1: The Science of the Reagent (Mechanistic Insight)

Q: How does the ortho-methoxy group affect temperature requirements?

A: The ortho-methoxy group is not just a spectator; it is an active ligand. In standard Grignards (e.g., PhenylMgBr), magnesium is solvated entirely by the solvent (THF or Et₂O). In 2-Methoxy-5-methylphenylmagnesium bromide , the oxygen of the methoxy group donates electron density to the magnesium, forming a stable 5-membered chelate ring.

-

Thermal Stability: This chelation increases thermal stability, allowing the reagent to withstand higher temperatures (up to reflux in THF) without significant degradation compared to non-stabilized aryl Grignards.

-

Nucleophilicity: The chelation "locks" the magnesium, potentially reducing the initial rate of attack on electrophiles. This often necessitates higher reaction temperatures (0°C to RT) compared to the cryogenic conditions (-78°C) used for highly reactive alkyl Grignards.

-

Solubility Risk: At low temperatures (<-40°C), this chelated species is prone to aggregation and precipitation, particularly in diethyl ether.

Visualization: The Ortho-Chelation Effect

Figure 1: The ortho-methoxy group coordinates with Mg, stabilizing the reagent but increasing the risk of precipitation at low temperatures.

Part 2: Troubleshooting & FAQs

Module A: Formation (Synthesis of the Reagent)

Q: I cannot initiate the Grignard formation at room temperature. Should I apply heat? A: Yes. The electron-donating nature of the methoxy and methyl groups makes the aryl bromide electron-rich, which actually deactivates it toward oxidative addition to Magnesium (Mg) compared to electron-poor aryl halides.

-

Protocol: Heat the Mg/THF mixture to 60-65°C (gentle reflux) . Add 5-10% of your aryl bromide solution. If no exotherm occurs within 5 minutes, add a crystal of Iodine (

) or a drop of DIBAL-H. -

Critical Warning: Once initiated, the reaction is highly exothermic. Remove the heat source immediately upon initiation and control the rate of addition to maintain a gentle reflux solely via internal reaction heat.

Q: Why does the solution turn cloudy/solidify when I cool it to -78°C? A: This is a solubility issue, not decomposition. The chelated Grignard species aggregates in cold THF.

-

Solution: Do not cool below -20°C for storage or reaction unless absolutely necessary. If precipitation occurs, slowly warm the solution to 0°C with gentle stirring; it should redissolve.

Module B: Addition to Electrophiles (The Reaction)

Q: My yield is low when adding to a ketone at -78°C. Why? A: You are likely operating below the activation energy threshold. The intramolecular chelation makes the Grignard less "bursty."

-

Recommendation: Perform the addition at 0°C . The risk of side reactions (enolization) is mitigated by the steric bulk of the ortho-methoxy group, which discourages non-nucleophilic basic behavior.

Q: I see significant homocoupling (Wurtz coupling) impurities. How do I fix this? A: Homocoupling (Ar-Ar dimer) typically happens during the formation step if the concentration of aryl halide is too high, or during addition if the temperature is uncontrolled (>40°C).

-

Fix:

-

Dilution: Ensure the Grignard concentration does not exceed 1.0 M.

-

Slow Addition: Add the electrophile slowly at 0°C to prevent localized hotspots.

-

Part 3: Optimized Experimental Protocol

Objective: Addition of 2-Methoxy-5-methylphenylmagnesium bromide to a generic aldehyde/ketone.

Materials

-

Reagent: 2-Methoxy-5-methylphenylmagnesium bromide (1.0 M in THF).

-

Solvent: Anhydrous THF (Do not use Diethyl Ether due to poor solubility).

-

Temperature Control: Ice/Water bath (0°C) and Acetone/Dry Ice bath (optional, for -40°C).

Workflow Decision Matrix

Figure 2: Temperature decision tree preventing precipitation issues while ensuring reactivity.

Step-by-Step Procedure

-

Preparation: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen.

-

Solvent Loading: Charge the flask with the electrophile (1.0 equiv) dissolved in anhydrous THF (5-10 volumes).

-

Temperature Set:

-

Standard: Place flask in an ice/water bath (0°C ).

-

Sensitive Substrates: Place flask in an acetonitrile/dry ice bath (-40°C ). Avoid -78°C to prevent reagent crashing.

-

-

Addition: Transfer the Grignard reagent (1.1 - 1.2 equiv) via cannula or pressure-equalizing dropping funnel dropwise over 30-60 minutes.

-

Observation: Monitor internal temperature. Do not allow exotherm to exceed 5°C above set point.

-

-

Reaction:

-

Allow the mixture to stir at 0°C for 1 hour.

-

TLC Check: If conversion is <50%, remove the ice bath and allow to warm to Room Temperature (20-25°C). The ortho-chelation often requires this thermal push to complete the reaction [1].

-

-

Quench: Cool back to 0°C. Quench by slow addition of Saturated Aqueous Ammonium Chloride (

).

Part 4: Data & Specifications

| Parameter | Specification / Recommendation | Reason |

| Solvent | THF (Tetrahydrofuran) | Essential.[1][2][3][4] Diethyl ether often leads to precipitation of the chelated Grignard [2]. |

| Concentration | 0.5 M - 1.0 M | Higher concentrations (>1.5 M) increase viscosity and aggregation risks. |

| Activation Temp | 60°C - 65°C | Required to initiate formation from the aryl bromide. |

| Storage Temp | -20°C to 4°C | Long-term stability is excellent due to chelation. Avoid < -40°C to prevent irreversible precipitation. |

| Appearance | Clear to dark brown solution | Turbidity at Room Temp indicates moisture contamination or saturation. |

References

-

Seyferth, D. (2009). "The Grignard Reagents."[5][6][7][8][9][10][11] Organometallics. American Chemical Society. Available at: [Link]

-

Organic Syntheses. "Preparation of o-Anisylmagnesium Bromide." Org.[9] Synth. (Analogous procedure). Available at: [Link]

Sources

- 1. 5-Chloro-2-methoxyphenylmagnesium bromide (419535-75-4) for sale [vulcanchem.com]

- 2. prepchem.com [prepchem.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. guidechem.com [guidechem.com]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. reddit.com [reddit.com]

- 9. 2-Methoxyphenylmagnesium bromide (CAS NO:16750-63-3) | 2-Methoxyphenylmagnesium bromide Manufacturer and Suppliers | Scimplify [scimplify.com]

- 10. catsci.com [catsci.com]

- 11. pubs.acs.org [pubs.acs.org]

Technical Support Center: Storage & Stability of 2-Methoxy-5-methylphenylmagnesium Bromide

Case ID: GRIG-ARYL-025 Compound: 2-Methoxy-5-methylphenylmagnesium bromide Status: Active Support Assigned Specialist: Senior Application Scientist, Organometallics Division

Introduction

Welcome to the Technical Support Center. You are working with 2-Methoxy-5-methylphenylmagnesium bromide , a specialized aryl Grignard reagent. Unlike simple phenylmagnesium bromide, this compound features an ortho-methoxy substituent.

Technical Insight: The oxygen atom in the ortho-methoxy group acts as an internal Lewis base, coordinating to the magnesium center. This "hemi-labile" chelation significantly influences storage stability, solubility, and reactivity, often making the reagent more thermally stable but more prone to solubility changes compared to non-chelating analogs.

Module 1: Critical Storage Protocols

Q: What are the absolute "Golden Rules" for storing this reagent?

A: To maintain titer >90% over 6 months, you must strictly adhere to the "Inert-Cold-Seal" triad.

| Parameter | Recommendation | Technical Rationale |

| Atmosphere | Argon (Ar) | Argon is heavier than air and blankets the solution surface more effectively than Nitrogen ( |

| Temperature | 2°C to 8°C | Inhibits solvent evaporation and thermal degradation (Schlenk equilibrium shifts). Note: -20°C is acceptable but often causes reversible precipitation (see Module 2). |

| Container | Sure/Seal™ or AcroSeal™ | Teflon-lined septa are mandatory. Once punctured, the septum's integrity is compromised. Over-wrap with Parafilm is insufficient for long-term storage. |

| Solvent | THF (Standard) | Tetrahydrofuran is the standard commercial solvent. If synthesizing in-house, 2-Methyltetrahydrofuran (2-MeTHF) is superior due to higher boiling point and lower water miscibility. |

Q: My septum is punctured. How do I store it now?

A: Do not rely on the original septum after multiple punctures.

-

Short-term (<1 week): Cover the septum tightly with electrical tape (better elasticity than Parafilm) and store under an Argon balloon if possible.

-

Long-term (>1 week): Transfer the remaining reagent via cannula into a chemically resistant, flame-dried Schlenk tube with a fresh Teflon stopcock or a new septum-capped vial purged with Argon.

Module 2: Troubleshooting Degradation

Q: I see a white precipitate at the bottom of the bottle. Is the reagent dead?

A: Likely NOT. This is a common phenomenon known as the "Cold Storage Paradox."

The Mechanism: The ortho-methoxy group coordinates to Magnesium, forming stable aggregates. In THF at low temperatures (2-8°C), the solubility of these aggregates decreases, causing them to crystallize. This is often reversible.

Diagnostic Workflow:

-

Warm: Allow the bottle to reach room temperature (20-25°C) naturally.

-

Agitate: Swirl gently (do not shake vigorously to avoid splashing against the septum).

-

Observe:

-

Precipitate dissolves: The reagent is ACTIVE .

-

Precipitate remains: This may be Magnesium oxide/hydroxide salts (degradation products) or persistent oligomers. Perform a titration (Module 3).

-

Q: The solution has turned dark brown/black. Is it usable?

A: Proceed with Caution.

-

Amber/Dark Brown: Normal for concentrated aryl Grignards (0.5M - 1.0M).

-

Black/Opaque: Usually indicates oxidation or the presence of colloidal Magnesium.

-

Cloudy/Milky: Indicates hydrolysis (reaction with moisture) forming Mg(OH)Br. Check Titer immediately.

Decision Tree: Handling Physical Changes

Caption: Logic flow for diagnosing physical changes in Grignard reagents.

Module 3: Quality Control (Validation Protocols)

Trustworthiness: Never assume the label concentration is accurate after storage. You must validate the "Active Grignard" content.

Method A: The Knochel Titration (Gold Standard)

Best for: Precise molarity determination.

Reagents:

-

Titrant: Iodine (

) (solid, sublimed). -

Solvent: 0.5M LiCl in anhydrous THF (LiCl accelerates the reaction and breaks up aggregates).

Protocol:

-

Flame-dry a 10 mL vial and cool under Argon.

-

Add 254 mg (1.0 mmol) of Iodine (

). -

Add 3-5 mL of 0.5M LiCl/THF solution. The solution will be Dark Brown .[1]

-

Cool to 0°C (Ice bath).

-

Add the Grignard reagent dropwise via a 1.0 mL syringe.

-

Endpoint: The solution turns from Dark Brown

Yellow

Calculation:

Method B: No-D NMR Spectroscopy

Best for: Rapid qualitative and quantitative checks without chemical indicators.

Protocol:

-

Take an NMR tube with a septum cap. Flush with Argon.

-

Add 50 µL of 1,5-Cyclooctadiene (COD) or Mesitylene as an internal standard (dried).

-

Add 0.5 mL of deuterated solvent (e.g.,

) or dry non-deuterated THF (run "No-D" NMR). -

Add 100 µL of your Grignard reagent.

-

Analyze:

-

Integrate the diagnostic signal of the Grignard (Ar-H ortho to Mg) vs. the Standard.

-

Note: Hydrolyzed product (Anisole derivative) will have a distinct chemical shift compared to the Grignard species.

-

Module 4: Safety & Handling

Danger: 2-Methoxy-5-methylphenylmagnesium bromide is Water Reactive and Flammable .

-

Pyrophoricity: While aryl Grignards in THF are generally not spontaneously pyrophoric in air (unlike t-Butyl Lithium), they will smoke and char paper/gloves.

-

Quenching Spills: DO NOT USE WATER.[2][3][4] Cover with dry sand, Vermiculite, or a Class D fire extinguisher.

-

Syringe Technique: Always use the "Positive Pressure" technique.

-

Fill syringe with Argon.

-

Inject Argon into the bottle.

-

Withdraw liquid (pressure equalization prevents air from being sucked in).

-

References

-

Knochel, P. , et al. "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006.[5]

-

Sigma-Aldrich. "2-Methoxyphenylmagnesium bromide Product & Safety Data." SigmaAldrich.com.

-

PubChem. "Magnesium bromide 2-methoxy-5-methylbenzen-1-ide (CID 15970968)."[6] National Library of Medicine.

-

Organic Syntheses. "Titration of Grignard Reagents." Org.[7][8] Synth. 2010, 87, 143.

-

Ayok, D. F. , et al. "2-Methyltetrahydrofuran: A Green Solvent for Grignard Reagents." Org.[7][8] Process Res. Dev. 2007.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. epfl.ch [epfl.ch]

- 6. Magnesium bromide 2-methoxy-5-methylbenzen-1-ide (1/1/1) | C8H9BrMgO | CID 15970968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methoxyphenylmagnesium bromide (CAS NO:16750-63-3) | 2-Methoxyphenylmagnesium bromide Manufacturer and Suppliers | Scimplify [scimplify.com]

- 8. chembk.com [chembk.com]

Validation & Comparative

1H NMR characterization of 2-methoxy-5-methylphenylmagnesium bromide hydrolysis product

Subject: 2-Methoxy-5-methylphenylmagnesium Bromide Hydrolysis Product (4-Methylanisole)

Executive Summary & Analytical Context

In the synthesis of complex pharmaceutical intermediates, the formation of 2-methoxy-5-methylphenylmagnesium bromide is a critical step. However, Grignard reagents are non-isolable intermediates. To validate their formation and quantify "active" species titer, researchers typically perform a hydrolysis quench (protonolysis) and analyze the resulting stable arene.

This guide benchmarks the 1H NMR characterization of the hydrolysis product, 4-methylanisole (p-methylanisole) , against its specific halogenated precursor, 2-bromo-4-methylanisole .

Why This Comparison Matters:

-

Conversion Verification: Distinguishing the Grignard-derived product from unreacted aryl bromide is difficult via TLC due to similar

values. NMR offers definitive structural proof. -

Titer Quantification: The hydrolysis product represents the molar equivalent of the active Grignard species.

-

Impurity Profiling: Identifying homocoupling (Wurtz-type) side products common in sterically crowded aryl Grignards.

Mechanistic Workflow & Protocol

The following workflow outlines the standard operating procedure (SOP) for checking Grignard formation via NMR.

Experimental Protocol: Analytical Quench

Safety Note: Grignard reagents are pyrophoric and moisture-sensitive. Perform all sampling under inert atmosphere (Ar/N2).

-

Sampling: Using an oven-dried, Ar-purged syringe, withdraw 0.1 mL of the reaction mixture.

-

Quench (Hydrolysis):

-

Standard: Inject aliquot into a vial containing 0.5 mL saturated

and 0.5 mL Ethyl Acetate . Shake vigorously. -

Deuterolysis (Alternative): Inject aliquot into 0.6 mL

(in a separate vial). This distinguishes active Grignard (incorporates D) from wet-quenched impurities (incorporates H).

-

-

Workup: Remove the organic layer, filter through a small plug of anhydrous

(pipette tip filter), and evaporate solvent under nitrogen stream. -

NMR Prep: Dissolve the residue in

(approx. 0.6 mL).[1] -

Acquisition: Standard proton parameters (sw = 12-14 ppm, d1 = 5s to ensure accurate integration of aromatic protons).

Workflow Diagram

Caption: Analytical workflow transforming the unstable organometallic intermediate into a stable arene for spectroscopic validation.

Comparative Spectral Analysis

The definitive proof of Grignard formation is the loss of the desymmetrizing Bromine atom and the restoration of para-symmetry in the aromatic ring.

Chemical Shift Comparison Table ( , 400 MHz)

| Feature | Product: 4-Methylanisole (Hydrolyzed Grignard) | Precursor: 2-Bromo-4-methylanisole (Unreacted) | Diagnostic Difference |

| Symmetry | AA'BB' System (Pseudo-symmetric) | ABC System (Asymmetric) | Product appears simpler; Precursor has complex splitting. |

| Aromatic Region | Disappearance of | ||

| Methoxy (-OMe) | Slight upfield shift in product due to loss of electronegative Br. | ||

| Methyl (-Me) | Negligible change (too distal to be diagnostic). |

Detailed Peak Assignment

A. The Hydrolysis Product (4-Methylanisole)

The spectrum is defined by its high symmetry. The molecule has a plane of symmetry passing through the C1-C4 axis.

-

6.75 - 6.85 ppm (2H, d,

-

7.05 - 7.15 ppm (2H, d,

- 3.78 ppm (3H, s): Methoxy singlet.

- 2.29 ppm (3H, s): Methyl singlet.

B. The Precursor (2-Bromo-4-methylanisole)

The presence of Bromine at the 2-position (relative to OMe as 1) breaks the symmetry and deshields the adjacent proton.

-

7.35 ppm (1H, d,

-

6.75 ppm (1H, d,

- 7.05 ppm (1H, dd): Proton at C5.

Advanced Alternative: Deuterium Quench ( )

For precise titer calculation, standard hydrolysis is often insufficient because it cannot distinguish between formed Grignard and protonated impurities.

The Solution: Quench with

-

Reaction:

-

Product: 4-methylanisole-2-d.

-

NMR Result:

-

The aromatic signal at

6.80 ppm (ortho to OMe) integrates to 1H instead of 2H. -

The splitting pattern of the remaining aromatic protons changes (loss of coupling to the C2 position).

-

-

Calculation:

(Assuming

Decision Logic for Spectral Analysis

Use this logic tree to interpret your NMR results immediately after quenching.

Caption: Decision tree for interpreting crude NMR data of the quenched reaction mixture.

Troubleshooting & Impurities

When analyzing the spectrum, be aware of these common artifacts:

-

Biaryl Homocoupling (3,3'-dimethoxy-6,6'-dimethylbiphenyl):

-

Cause: Wurtz coupling catalyzed by transition metals or excess heat.

-

NMR Sign: Complex aromatic multiplets in the 6.9–7.2 ppm range that do not match the clean doublet patterns.

-

-

Solvent Peaks (THF):

-

Grignards are typically in THF. Residual THF peaks appear at

1.85 (m) and -

Critical Overlap: The THF peak at 3.76 ppm can overlap with the Methoxy singlet (3.78 ppm). Recommendation: Use

satellites of THF for integration or dry the sample thoroughly (high vacuum) to remove THF before NMR.

-

References

-

Chemical Shifts of 4-Methylanisole

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 2568.

-

-

Grignard Titration Protocols

-

Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition, 45(18), 2958–2961.

-

-

NMR Solvent Impurities

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Sources

Technical Guide: Efficient Deuterium Labeling of 2-Methoxy-5-methylphenylmagnesium Bromide

Executive Summary

For the synthesis of 1-deuterio-2-methoxy-5-methylbenzene via the quenching of 2-methoxy-5-methylphenylmagnesium bromide , the standard "direct addition" of heavy water (

The Superior Method: An Inverse Quench protocol using excess

Mechanistic Foundation & Substrate Analysis

The Substrate: Ortho-Methoxy Effect

The precursor, 2-methoxy-5-methylphenylmagnesium bromide, possesses a unique structural feature: the ortho-methoxy group .

-

Chelation: The oxygen atom of the methoxy group can coordinate with the magnesium center. While this stabilizes the Grignard reagent against thermal decomposition, it can increase the aggregation state in non-polar solvents (like diethyl ether), making the reagent less kinetically available for quenching.

-

Implication: A strong, polar deuterating agent or a co-solvent capable of breaking these aggregates is required for quantitative quenching.

The Reaction: Thermodynamics of C-Mg vs. C-D

The quenching reaction is an acid-base substitution where the carbanionic carbon of the aryl ring attacks the electrophilic deuterium of

-

Driving Force: The

of the aryl proton ( -

The Risk: The heat generated can vaporize local solvent, exposing the unreacted Grignard to moist air (H-source) or causing radical formation leading to biaryl homocoupling (dimerization).

Comparative Analysis of Quenching Methodologies

The following table compares the three most common methodologies for quenching this specific Grignard reagent.

| Feature | Method A: Direct | Method B: Inverse | Method C: MeOD Quench |

| Protocol | Dropwise addition of | Dropwise addition of Grignard into excess | Addition of |

| D-Incorporation | Variable (85–92%). Localized heating causes H-scavenging. | Excellent (>98%). Kinetic control maximizes D-capture. | Very Good (>95%).[2] |

| Yield | Moderate. Risk of "volcano" exotherms and dimerization. | High. Thermal control is superior. | High. Homogeneous reaction. |

| Cost | Low ( | Low. | High (MeOD is expensive). |

| Workup | Difficult. Magnesium salts form sticky clumps (emulsions). | Easy. Salts are fully solvated in excess water. | Easy. Homogeneous solution. |

| Best Use Case | Rough scouting runs; non-critical labeling. | Scale-up and high-purity ADME studies. | Small-scale (<100 mg) where solubility is key. |

Why Method B Wins

In Method A (Direct Addition), the first drop of

Detailed Experimental Protocol: The Inverse Quench

Objective: Synthesis of 1-deuterio-2-methoxy-5-methylbenzene with

Reagents

-

Grignard Reagent: 2-Methoxy-5-methylphenylmagnesium bromide (0.5 M in THF/Ether).

-

Quenching Agent: Deuterium Oxide (

, >99.9 atom % D). -

Solvent: Anhydrous Diethyl Ether (

) or THF.[1] -

Acid: 1M Deuterium Chloride (

) in

Step-by-Step Workflow

-

Preparation of Quench Vessel:

-

Flame-dry a 3-neck round-bottom flask under Argon flow.

-

Charge with

(5.0 equivalents relative to Grignard) and anhydrous -

Cool this quench mixture to 0°C using an ice bath. Note: Do not freeze the water; vigorous stirring is essential.

-

-

Grignard Transfer (The Critical Step):

-

Transfer the prepared Grignard reagent into a dry, Argon-purged pressure-equalizing addition funnel or a syringe.

-

Slowly add the Grignard solution dropwise into the vigorously stirred

mixture. -

Observation: You will see immediate precipitation of magnesium salts. Ensure stirring is strong enough to keep solids suspended.

-

-

Post-Quench Processing:

-

Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (stirring for 15 min).

-

Acidification (Optional): If the magnesium salts are sticky/gelatinous, add a small amount of 1M

(or dilute

-

-

Workup:

-

Purification:

-

The product is a neutral arene. If starting bromide is present, a short silica plug eluting with hexanes is usually sufficient.

-

Analytical Validation

To confirm success, you must distinguish between the protonated byproduct (parent arene) and the deuterated product.

NMR Spectroscopy ( NMR)

-

Target Signal: Look at the aromatic region (approx.[4] 6.5 – 7.2 ppm).

-

The Change: In the non-deuterated precursor (2-methoxy-5-methylbenzene), you will see a specific splitting pattern (e.g., doublet, doublet of doublets).

-

The Result: In the deuterated product, the signal corresponding to the position ortho to the methoxy group (where the MgBr was) will disappear .

-

Integration: Integrate the residual signal at that specific chemical shift. If the integral is 0.02 (relative to 1.00 for a non-exchangeable proton), you have 98% D-incorporation.

Mass Spectrometry (GC-MS)[8]

-

M+ Peak: The molecular ion will shift by +1 unit (e.g., if MW is 122, product is 123).

-

Calculation: Use the ratio of intensities:

.

Visual Workflow & Decision Logic

The following diagram illustrates the decision process and workflow for the quenching procedure.

Caption: Decision matrix for selecting the optimal quenching strategy based on scale and purity requirements. Green path indicates the recommended protocol for this substrate.

References

-

Atzrodt, J., Der Dauw, V., Fey, T., & Hener, J. (2007). "The Renaissance of H/D Exchange." Angewandte Chemie International Edition, 46(41), 7744–7765.

-

Voges, R., Heys, J. R., & Moenius, T. (2000). Preparation of Compounds Labeled with Tritium and Carbon-14. John Wiley & Sons. (Standard text on labeling techniques, detailing inverse quenching).

-

Sigma-Aldrich (Merck). "Grignard Reagents: Preparation and Safety." Technical Bulletin. (Provides safety data on exotherms and quenching protocols).

-

Shao, L., et al. (2018). "Recent Advances in the Synthesis of Deuterated Pharmaceuticals." Journal of Labelled Compounds and Radiopharmaceuticals, 61(14), 1069-1084. (Discusses isotopic purity requirements in drug development).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cs.gordon.edu [cs.gordon.edu]

- 3. murov.info [murov.info]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide - Google Patents [patents.google.com]

- 7. rroij.com [rroij.com]

Comparative Guide: GC-MS Profiling of 2-Methoxy-5-Methylphenylmagnesium Bromide

Executive Summary

Objective: To provide a technical comparison of analytical methodologies for quantifying the yield and purity of (2-methoxy-5-methylphenyl)magnesium bromide. Context: The ortho-methoxy substituent in this Grignard reagent provides electronic stabilization via chelation but introduces steric challenges that accelerate homocoupling (Wurtz) and oxidation side reactions. Recommendation: This guide advocates for Deuterium Quenching (Method B) over Standard Hydrolysis (Method A) . While Method A is ubiquitous, it fails to distinguish between active organometallic species and hydrolyzed byproducts, leading to yield overestimation.

Part 1: The Chemistry & Byproduct Landscape

To accurately analyze the Grignard, one must first map the reaction matrix. The formation of (2-methoxy-5-methylphenyl)magnesium bromide from 2-bromo-4-methylanisole involves competing pathways.

Reaction Pathway Diagram

The following diagram illustrates the desired pathway versus the critical failure modes (Homocoupling and Oxidation) that must be detected by the GC-MS method.

Figure 1: Reaction network showing the transformation of 2-bromo-4-methylanisole into the target Grignard and common byproducts.

Part 2: Comparative Analytical Approaches

This section compares the two primary methods for analyzing this specific Grignard reagent.

Method A: Standard Acid Hydrolysis (The Baseline)

-

Protocol: An aliquot of the reaction mixture is quenched into dilute HCl/H₂O, extracted into ether, and injected into GC-MS.

-

Mechanism: Ar-MgBr + H₂O → Ar-H + MgBr(OH)

-

Critical Flaw: If the reaction flask contains moisture, Ar-H (4-methylanisole) is already present before sampling. The quench converts the active Grignard into Ar-H as well. The GC-MS detects one peak for both, making it impossible to calculate the true yield of active species.

Method B: Deuterium Isotope Quench (The Gold Standard)

-

Protocol: An aliquot is quenched into D₂O (Deuterium Oxide) or MeOD (Methanol-d4).

-

Mechanism: Ar-MgBr + D₂O → Ar-D + MgBr(OD)

-

The Advantage:

-

Active Grignard becomes Ar-D (Mass shift: M+1).

-

Inactive Byproduct (already hydrolyzed) remains Ar-H (Mass: M).

-

Result: GC-MS resolves these chemically identical but isotopically distinct species, providing a true "Active Mg" count.

-

Performance Comparison Table

| Feature | Method A: Standard Hydrolysis | Method B: Deuterium Quench |